Bispyrazolone

Description

The exact mass of the compound [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401001. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bispyrazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bispyrazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORCWSNQDMPPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864068 | |

| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or tan powder; [Alfa Aesar MSDS] | |

| Record name | Bispyrazolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7477-67-0 | |

| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7477-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7477-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7477-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethyl-1,1'-diphenyl-4,4'-bi-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bispyrazolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P77NZ4BRC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bispyrazolone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispyrazolones are a class of heterocyclic compounds characterized by the presence of two pyrazolone (B3327878) rings. These molecules have garnered significant interest in various scientific fields, from their application as analytical reagents to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of bispyrazolone, with a focus on 3,3'-Dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione (CAS 7477-67-0). Detailed experimental protocols for its synthesis and a key analytical application are also presented, alongside visualizations of a relevant biological signaling pathway.

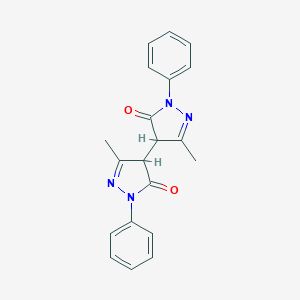

Chemical Structure

The core structure of the most common bispyrazolone, 3,3'-Dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione, consists of two pyrazolone rings linked at their C4 positions. Each pyrazolone ring is substituted with a methyl group at the C3 position and a phenyl group at the N1 position.

Systematic Name: 3,3'-Dimethyl-1,1'-diphenyl-[4,4'-bi-1H-pyrazole]-5,5'(4H,4'H)-dione CAS Number: 7477-67-0[1] Molecular Formula: C₂₀H₁₈N₄O₂[1] Molecular Weight: 346.38 g/mol [1]

The structural formula is as follows:

Physicochemical Properties

Bispyrazolone is typically a white to light yellow or tan crystalline powder.[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Melting Point | 355 °C | [1] |

| Boiling Point | 481.12 °C (estimate) | |

| Density | 1.31 g/cm³ | [1] |

| pKa (predicted) | 2.15 ± 0.70 | |

| Solubility | Soluble in formic acid (50 mg/mL) |

Biological and Pharmacological Properties

Derivatives of the pyrazolone scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. While specific data for 3,3'-Dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione is limited in the context of drug development, the broader class of pyrazolones has been extensively studied.

Anti-inflammatory Activity: Pyrazolone derivatives have been shown to modulate inflammatory responses. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. Furthermore, studies on related compounds suggest that they can attenuate the inflammatory cascade induced by lipopolysaccharide (LPS) by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] This is often achieved through the modulation of key signaling pathways like the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways.[3][4]

Antioxidant Activity: Several pyrazolone derivatives exhibit potent antioxidant properties, acting as radical scavengers. This activity is crucial in combating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity is often attributed to the ability of the pyrazolone ring to donate electrons or hydrogen atoms to neutralize free radicals.

The table below summarizes some of the reported biological activities of bispyrazolone and its derivatives.

| Biological Activity | Mechanism/Effect | Reference(s) |

| Anti-inflammatory | Inhibition of COX enzymes, reduction of pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α), modulation of LPS/TLR4 and JNK signaling pathways. | [3][4] |

| Antioxidant | Radical scavenging activity. | |

| Antimicrobial | Activity against various bacterial and fungal strains has been reported for some derivatives. |

Experimental Protocols

Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Materials:

-

3-Methyl-1-phenyl-2-pyrazolin-5-one

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium acetate

-

Water

Procedure:

-

To a solution of the aromatic aldehyde (1 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (2 mmol) in a mixture of ethanol and water, add a catalytic amount of sodium acetate.[5]

-

Stir the reaction mixture at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product that precipitates is collected by filtration.[5][6]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

This method is known for its efficiency, mild reaction conditions, and often provides high yields of the desired bispyrazolone derivative.[5][6]

Spectrophotometric Determination of Cyanide using Bispyrazolone

Bispyrazolone is a key reagent in a sensitive colorimetric method for the determination of cyanide. The method is based on the reaction of cyanide with chloramine-T to form cyanogen (B1215507) chloride, which then reacts with a pyridine-pyrazolone reagent (containing bispyrazolone) to produce a stable blue-colored complex that can be measured spectrophotometrically.[7]

Reagents:

-

Chloramine-T solution (0.25% w/v): Dissolve 0.25 g of chloramine-T in 100 mL of deionized water. Prepare fresh daily.

-

1-Phenyl-3-methyl-5-pyrazolone solution: Dissolve 0.25 g of 1-phenyl-3-methyl-5-pyrazolone in 100 mL of 50% ethanol.

-

Bispyrazolone solution: Dissolve 0.05 g of 3,3'-dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione in 10 mL of pyridine.

-

Pyridine-Pyrazolone Reagent: Mix the 1-phenyl-3-methyl-5-pyrazolone solution with the bispyrazolone solution. This reagent should be prepared fresh before use.[7]

-

Phosphate (B84403) buffer (pH 6.8): Prepare by dissolving appropriate amounts of sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate in deionized water.

-

Standard cyanide solutions: Prepare a stock solution of potassium cyanide and dilute to obtain working standards.

Procedure:

-

To a 50 mL volumetric flask, add a known volume of the sample containing cyanide.

-

Add 5 mL of phosphate buffer to adjust the pH.

-

Add 0.5 mL of chloramine-T solution, mix, and allow the reaction to proceed for 2-3 minutes.[8]

-

Add 3 mL of the pyridine-pyrazolone reagent and mix thoroughly.[8]

-

Dilute to the mark with deionized water and allow 20 minutes for color development.[8]

-

Measure the absorbance of the solution at the wavelength of maximum absorption, which is approximately 620-630 nm, using a spectrophotometer.[9]

-

A calibration curve is prepared using standard cyanide solutions to determine the concentration of cyanide in the sample.

Visualizations

Logical Workflow for Cyanide Determination

The following diagram illustrates the key steps in the spectrophotometric determination of cyanide using the bispyrazolone method.

Caption: Workflow for the spectrophotometric determination of cyanide.

LPS-Induced Inflammatory Signaling Pathway and Potential Inhibition by Pyrazolone Derivatives

This diagram depicts a simplified representation of the Toll-like receptor 4 (TLR4) signaling pathway initiated by lipopolysaccharide (LPS) and highlights potential points of inhibition by pyrazolone derivatives.

Caption: LPS/TLR4 signaling and pyrazolone inhibition points.

References

- 1. 3,3-DIMETHYL-1,1-DIPHENYL-(4,4-BI-2-PYRAZOLINE)-5,5-DIONE [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. Diverse Galactooligosaccharides Differentially Reduce LPS-Induced Inflammation in Macrophages [mdpi.com]

- 4. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nemi.gov [nemi.gov]

- 8. journalijdr.com [journalijdr.com]

- 9. nemi.gov [nemi.gov]

Synthesis of Novel Bispyrazolone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispyrazolone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. Possessing a core structure of two pyrazolone (B3327878) rings linked by a methylene (B1212753) bridge, these molecules exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The versatility of their synthesis and the potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of contemporary synthetic methodologies for novel bispyrazolone derivatives, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Synthetic Methodologies and Data

The synthesis of bispyrazolone derivatives, particularly 4,4'-(arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol) analogues, is often achieved through a pseudo-three-component reaction involving an aromatic aldehyde and two equivalents of a pyrazolone precursor, such as 3-methyl-1-phenyl-2-pyrazolin-5-one. The efficiency and yield of this condensation reaction are highly dependent on the chosen catalyst and reaction conditions. Below, we summarize quantitative data from various synthetic approaches.

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives with Sodium Acetate (B1210297) Catalyst

| Aldehyde (Ar-CHO) | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 15 | 95 |

| 4-Methylbenzaldehyde | 20 | 96 |

| 4-Methoxybenzaldehyde | 25 | 98 |

| 4-Chlorobenzaldehyde | 10 | 97 |

| 4-Nitrobenzaldehyde | 5 | 99 |

| 2-Hydroxybenzaldehyde | 30 | 92 |

Data compiled from studies utilizing sodium acetate as a catalyst in aqueous ethanol (B145695) at room temperature.[1][2]

Table 2: Catalyst-Free Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

| Aldehyde | Method | Power/Temp | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | Microwave | 300 W | 3 | 96 |

| 4-Chlorobenzaldehyde | Heating | 120 °C | 10 | 94 |

| 4-Methylbenzaldehyde | Microwave | 300 W | 4 | 94 |

| 4-Methylbenzaldehyde | Heating | 120 °C | 15 | 92 |

| 4-Nitrobenzaldehyde | Microwave | 300 W | 2 | 98 |

| 4-Nitrobenzaldehyde | Heating | 120 °C | 5 | 97 |

This method involves the direct reaction of an aldehyde with 3-methyl-1-phenyl-5-pyrazolone without any solvent or catalyst.[3]

Table 3: Alum-Catalyzed Synthesis of Bispyrazole Derivatives under Solvent-Free Conditions

| Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 2-Hydroxybenzaldehyde | 20 | 60 | 15 | 95 |

| 4-Chlorobenzaldehyde | 20 | 60 | 10 | 98 |

| 4-Methoxybenzaldehyde | 20 | 60 | 20 | 96 |

| 4-Nitrobenzaldehyde | 20 | 60 | 5 | 99 |

Alum (KAl(SO4)2∙12H2O) serves as an inexpensive, reusable, and non-toxic catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using Sodium Acetate

Materials:

-

Aromatic aldehyde (0.4 mmol)

-

3-Methyl-1-phenyl-2-pyrazolin-5-one (1) (0.8 mmol)

-

1 M Sodium Acetate (NaOAc) solution (40.2 μL)

-

70% Ethanol (EtOH) in water (4 mL)

-

Deionized water

Procedure:

-

To a solution of the aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (0.8 mmol) in 4 mL of 70% EtOH at room temperature, add 40.2 μL of 1 M NaOAc solution.[1]

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography. Reaction times vary depending on the aldehyde used (see Table 1).[1]

-

Upon completion of the reaction, add deionized water to the mixture to obtain a 50% EtOH concentration.[1]

-

Filter the resulting precipitate, wash with 50% EtOH, and dry to obtain the pure bispyrazolone product.[1]

Protocol 2: One-Pot, Catalyst-Free Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) via Microwave Irradiation

Materials:

-

Aromatic aldehyde (1 mmol)

-

3-Methyl-1-phenyl-5-pyrazolone (2 mmol)

Procedure:

-

In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1 mmol) and 3-methyl-1-phenyl-5-pyrazolone (2 mmol).

-

Irradiate the mixture in a microwave reactor at 300 W. Reaction times are typically short, ranging from 2 to 4 minutes (see Table 2).[3]

-

After irradiation, allow the mixture to cool to room temperature.

-

The solidified product is typically pure enough for characterization. If necessary, recrystallization from a suitable solvent like ethanol can be performed.

Visualizations

Experimental Workflow: Multicomponent Synthesis of Bispyrazolones

Caption: A generalized workflow for the synthesis of bispyrazolone derivatives.

Signaling Pathway: Anticancer Mechanism of a Bis-pyrazole Derivative via p53 Activation

Caption: p53 signaling pathway activated by a bis-pyrazole derivative in cancer cells.[5]

Signaling Pathway: Anticancer Mechanism via AMPK/mTOR Pathway Modulation

Caption: AMPK/mTOR signaling pathway modulated by pyrazole-containing biguanides.[6]

Conclusion

The synthesis of novel bispyrazolone derivatives is a dynamic area of research with significant potential for the discovery of new therapeutic agents. The methodologies presented in this guide, from catalyzed reactions in green solvents to solvent-free microwave-assisted synthesis, offer efficient and versatile routes to a wide array of derivatives. The elucidation of their mechanisms of action, such as the activation of the p53 pathway or modulation of the AMPK/mTOR pathway, provides a rational basis for the future design of more potent and selective drug candidates. This guide serves as a foundational resource for researchers aiming to explore and expand the chemical and therapeutic landscape of bispyrazolone compounds.

References

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of novel bis-pyrazole derivatives as antitumor agents with potent apoptosis induction effects and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer properties of novel pyrazole-containing biguanide derivatives with activating the adenosine monophosphate-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Bispyrazolone Compounds: A Technical Guide

Abstract

Bispyrazolone compounds, a significant class of heterocyclic molecules, have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1] These compounds serve as core structures in numerous pharmacologically important agents.[1] This technical guide provides a comprehensive overview of the synthesis and biological evaluation of bispyrazolone and related pyrazolone (B3327878) derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key biological assays are provided, along with a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of experimental workflows and signaling pathways to elucidate the mechanisms of action of these versatile compounds.

Introduction

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, and their derivatives, pyrazolones, are foundational scaffolds in the development of therapeutic agents.[2][3] The fusion of two pyrazolone rings to form bispyrazolone structures often leads to enhanced biological efficacy compared to their monomeric counterparts.[4][5] These compounds have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer effects.[1][6][7] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the biological potential of bispyrazolone compounds, supported by experimental data and methodologies.

Antimicrobial and Antifungal Activity

Bispyrazolone derivatives have emerged as potent agents against a variety of bacterial and fungal strains, addressing the critical need for new antimicrobial agents to combat rising drug resistance.[8]

Quantitative Data for Antimicrobial and Antifungal Activity

The following table summarizes the antimicrobial and antifungal activities of selected bispyrazolone and related compounds, presenting zones of inhibition and minimum inhibitory concentration (MIC) values.

| Compound/Complex | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| [Cu2LCl4] (1) | S. aureus | 20 | - | [6] |

| E. coli | 22 | - | [6] | |

| Fusarium oxysporum | High Activity | - | [6] | |

| --INVALID-LINK--2 (2) | S. aureus | 20 | - | [6] |

| E. coli | 21 | - | [6] | |

| --INVALID-LINK--2 (3) | S. aureus | 24 | - | [6] |

| E. coli | 25 | - | [6] | |

| [FeL(NCS)2] (4) | Fusarium oxysporum | High Activity | - | [6] |

| Compound O4 | P. aeruginosa | 30 | 0.129 (MBC) | [8] |

| S. aureus | 21 | - | [8] | |

| C. albicans | 23 | - | [8] | |

| A. niger | 25 | - | [8] | |

| Bis-pyrazole 17 | S. aureus | - | Moderate to High | [9] |

| E. coli | - | Moderate to High | [9] | |

| Compound 13a | C. glabrata | - | 2 | [10] |

| Compounds 13b, 13e, 13f, 13i | C. albicans | - | 4 | [10] |

| Bis-nitroaryl pyrazolone (III) | S. aureus | - | 11 | [3] |

| B. subtilis | 16 (max inhibition) | - | [3] | |

| C. albicans | 17 (max inhibition) | - | [3] |

Note: '-' indicates data not available in the provided sources.

Experimental Protocol: Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used to assess the antimicrobial activity of chemical substances.

Objective: To determine the susceptibility of a microbial strain to the test compounds by measuring the zone of inhibition.

Materials:

-

Test compounds (bispyrazolone derivatives)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Muller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm in diameter)

-

Standard antibiotic or antifungal discs (e.g., Streptomycin, Fluconazole) as positive controls

-

Solvent (e.g., DMSO) as a negative control

-

Micropipette

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate.

-

Placement of Discs: Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of complete inhibition around each disc in millimeters.[8]

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for antimicrobial susceptibility testing using the disk diffusion method.

Antioxidant Activity

Many bispyrazolone derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[11][12]

Quantitative Data for Antioxidant Activity

The antioxidant potential of pyrazolone derivatives has been evaluated using various assays, with DPPH radical scavenging being a common method.[11]

| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| Compound a (non-substituted) | 5.1 ± 0.1 | [11] |

| Compound c (R²–OH) | 4.3 ± 0.1 | [11] |

| Compound e (R²–Cl) | 4.5 ± 0.1 | [11] |

| Compound i (R²–NO₂) | 4.5 ± 0.1 | [11] |

| Compound l (R²–CH₃) | 3.5 ± 0.1 | [11] |

| Compound m (R¹, R²–diOH) | 2.6 ± 0.1 | [11] |

| Compound h (R¹–NO₂) | 7.8 ± 0.1 | [11] |

| Edaravone (Reference Drug) | 18.1 ± 0.5 | [11] |

| Compound O4 | 40.91 | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to determine the antioxidant capacity of compounds.[11]

Objective: To measure the ability of bispyrazolone compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

Test compounds (bispyrazolone derivatives)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Methanol

-

Ascorbic acid or Trolox as a standard antioxidant

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds and the standard antioxidant in methanol. Prepare a working solution of DPPH in methanol.

-

Assay in Microplate: To each well of a 96-well plate, add a specific volume of the test compound solution at various concentrations.

-

Initiation of Reaction: Add the DPPH solution to each well to start the reaction. A control well should contain only methanol and the DPPH solution.

-

Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[11]

Anti-inflammatory Activity

Pyrazolone derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1][13]

Quantitative Data for COX Inhibition

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazole (B372694) derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | - | 0.045 | 327 | [13][14] |

| Compound 4a | - | 0.068 | 151 | [13][14] |

| Compound 8b | - | 0.043 | 316 | [13][14] |

| Compound 8g | - | 0.045 | 268 | [13][14] |

| Compound 11 | - | 0.043-0.049 | - | [15] |

| Compound 12 | - | 0.043-0.049 | - | [15] |

| Compound 15 | - | 0.043-0.049 | - | [15] |

| Compound 5f | - | 1.50-20.71 | - | [16] |

| Compound 6e | - | Comparable to Celecoxib | - | [16] |

Note: '-' indicates data not available in the provided sources. SI = IC50 (COX-1) / IC50 (COX-2).

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory effect of bispyrazolone compounds on the cyclooxygenase enzymes COX-1 and COX-2.

Materials:

-

Test compounds

-

COX-1 and COX-2 enzymes (ovine or human)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) for a short period.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: Stop the reaction after a specific time by adding a suitable reagent (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol. The amount of PGE2 is inversely proportional to the COX inhibitory activity.

-

IC50 Calculation: Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: COX Inhibition and Anti-inflammatory Effect

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition by bispyrazolone compounds.

Anticancer Activity

Recent studies have highlighted the potential of bispyrazolone derivatives as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and targeting key signaling pathways involved in cancer progression.[17][18][19]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bis-pyrazole and related derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 10M | SMMC-7721 (Hepatocellular Carcinoma) | Low-micromolar | Induces apoptosis, DNA damage, p53 activation | [17][18] |

| Compound 18c | HepG2 (Liver Cancer) | - | EGFR and HER-2 inhibition (IC50 = 4.98 nM and 9.85 nM, respectively) | [19] |

| Compound 6a | MCF-7 (Breast Cancer) | 0.39 | EGFR/CDK-2 inhibition | [20] |

| Compound 4b | MCF-7 (Breast Cancer) | 3.16 | - | [20] |

| Compound 4c | MCF-7 (Breast Cancer) | 2.74 | - | [20] |

| Pyrazolone P7 | A549 (Lung Adenocarcinoma) | High Activity | - | [21] |

| NCI-H522 (Lung Adenocarcinoma) | High Activity | - | [21] | |

| Pyrazolone P11 | A549 (Lung Adenocarcinoma) | High Activity | - | [21] |

| NCI-H522 (Lung Adenocarcinoma) | High Activity | - | [21] | |

| Compound 43 | MCF-7 (Breast Cancer) | 0.25 | PI3 Kinase inhibitor | [22] |

| Derivative 17 | MCF-7 (Breast Cancer) | 2.89 | EGFR inhibitor | [22] |

Note: '-' indicates data not available in the provided sources.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]

Objective: To determine the cytotoxic effect of bispyrazolone compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.[23]

Signaling Pathway: Apoptosis Induction by Bispyrazolone Compounds

Caption: Proposed signaling pathway for apoptosis induction by a potent bis-pyrazole derivative.[17][18][19]

Conclusion

Bispyrazolone compounds represent a versatile and promising class of heterocyclic molecules with a wide range of biological activities. The data and protocols presented in this guide underscore their potential as lead compounds in the development of new antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. The structure-activity relationship studies, though not exhaustively detailed here, consistently show that the nature and position of substituents on the pyrazolone rings significantly influence the biological potency and selectivity.[11][24][25] Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these compounds and to advance them through the drug discovery pipeline. This guide serves as a foundational resource for researchers dedicated to exploring the rich medicinal chemistry of bispyrazolones.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of novel bis-pyrazole derivatives as antitumor agents with potent apoptosis induction effects and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of novel bis-pyrazole derivatives as antitumor agents with potent apoptosis induction effects and DNA damage-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 19. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Bispyrazolone Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms, Signaling Pathways, and Biological Effects of Bispyrazolone Compounds.

This technical guide provides a comprehensive overview of the mechanism of action of bispyrazolone compounds in biological systems. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile class of molecules. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes complex biological pathways and workflows.

Core Mechanism of Action: Antioxidant and Anti-inflammatory Properties

The primary and most extensively documented mechanism of action for bispyrazolones is their potent antioxidant and free radical scavenging activity. This is exemplified by the well-studied bispyrazolone derivative, Edaravone, which is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4] The therapeutic effects of Edaravone are largely attributed to its ability to mitigate oxidative stress, a key pathological factor in neurodegenerative diseases.[1][2][4]

Bispyrazolones, including Edaravone, effectively neutralize highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-).[5] This radical scavenging activity protects cells, particularly neurons, from oxidative damage to lipids, proteins, and DNA.[2][4] The amphiphilic nature of some bispyrazolones allows them to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation within cell membranes.[3]

Beyond direct radical scavenging, bispyrazolones exhibit significant anti-inflammatory effects. This is achieved through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes. Some derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[6][7][8] Furthermore, certain pyrazolone (B3327878) compounds can regulate the NF-κB/TNF-α signaling pathway, which plays a crucial role in inflammation and immune responses.[9][10]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of various bispyrazolone and pyrazolone derivatives.

Table 1: Antioxidant Activity of Bispyrazolone Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazolone analogue m (R¹, R²–diOH) | DPPH | 2.6 ± 0.1 | [11] |

| Pyrazolone analogue n (R²–OH) | DPPH | 2.9 ± 0.1 | [11] |

| Pyrazolone analogue l (R²–CH₃) | DPPH | 3.5 ± 0.1 | [11] |

| Pyrazolone analogue o (o-vanillin moiety) | DPPH | 3.6 ± 0.1 | [11] |

| Pyrazolone analogue c (R²–OH) | DPPH | 4.3 ± 0.1 | [11] |

| Pyrazolone analogue r | DPPH | 4.4 ± 0.1 | [11] |

| Pyrazolone analogue a (non-substituted) | DPPH | 5.1 ± 0.1 | [11] |

| 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ol) 3i | DPPH | 6.2 ± 0.6 | [12] |

| Oxino bis-pyrazole 9 | BChE Inhibition | 51.85 ± 0.005 | [2][13] |

| Oxino bis-pyrazole 8 | BChE Inhibition | 52.74 ± 0.006 | [2][13] |

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives (COX/LOX Inhibition)

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 ± 0.05 | [14] |

| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 ± 0.06 | [14] |

| Pyrazole-pyridazine hybrid 6e | COX-2 | 2.51 ± 0.11 | [14] |

| Pyrazoline 2g | Lipoxygenase | 80 | [8][15] |

Table 3: Cytotoxic Activity of Bispyrazolone and Pyrazolone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Arylazo-pyrazole derivative 13 | MCF-7 | 3.0 | [16] |

| Arylazo-pyrazole derivative 14 | MCF-7 | 4.0 | [16] |

| 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ol) 3i | RKO | 9.9 ± 1.1 | [12] |

Key Signaling Pathways Modulated by Bispyrazolones

Bispyrazolones exert their biological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some bispyrazolone derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α.[9]

Caption: Inhibition of the NF-κB signaling pathway by bispyrazolones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is implicated in numerous diseases. Some pyrazole (B372694) derivatives have been shown to modulate MAPK signaling, which may contribute to their anti-inflammatory and anticancer activities.

Caption: Modulation of the MAPK signaling pathway by bispyrazolones.

Interaction with 14-3-3 Proteins

14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of signaling proteins, affecting their activity, localization, and stability. Recent studies have identified 14-3-3 proteins as molecular targets for a class of pyrazolone-based protein aggregation inhibitors. These compounds are hypothesized to exert their neuroprotective effects by disrupting the interaction between 14-3-3 proteins and misfolded proteins, such as mutant SOD1 in ALS, thereby preventing apoptosis.

Caption: Disruption of 14-3-3 protein interactions by bispyrazolones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bispyrazolone's mechanism of action.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol outlines the general procedure for assessing the activation of NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins.

Caption: General workflow for Western blot analysis.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages, neuronal cells)

-

Bispyrazolone compound

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for NF-κB, Phorbol 12-myristate 13-acetate (PMA) for MAPK)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to total and phosphorylated forms of target proteins, e.g., p65, IκBα, ERK, p38, JNK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with the bispyrazolone compound at various concentrations for a predetermined time, followed by stimulation with the appropriate agonist (e.g., LPS) to activate the pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.[17][18]

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[4]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Immunoprecipitation for 14-3-3 Protein Interactions

This protocol is for investigating the interaction between 14-3-3 proteins and a target protein, and how this interaction is affected by bispyrazolones.

Materials:

-

Cells expressing the target protein and 14-3-3

-

Bispyrazolone compound

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Primary antibody against the target protein or 14-3-3

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with the bispyrazolone compound. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to form an antibody-antigen complex. Add protein A/G beads to capture the complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complex from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against both the target protein and 14-3-3 to confirm their interaction.

Conclusion

Bispyrazolones represent a class of compounds with diverse and potent biological activities, primarily centered around their antioxidant and anti-inflammatory properties. Their mechanism of action involves direct radical scavenging, inhibition of pro-inflammatory enzymes, and modulation of key signaling pathways such as NF-κB and MAPK. Furthermore, emerging research points to their ability to interact with regulatory proteins like 14-3-3, opening new avenues for therapeutic intervention in diseases characterized by protein aggregation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of molecules.

References

- 1. Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and biological evaluation of some new oxino bis-pyrazole derivatives -ORCA [orca.cardiff.ac.uk]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of Bispyrazolones

Bispyrazolones are a significant class of heterocyclic compounds featuring two pyrazolone (B3327878) rings linked together. Their versatile chemical structures have made them crucial scaffolds in medicinal chemistry for developing analgesic, anti-inflammatory, and antimicrobial agents, as well as in the dye industry.[1][2] Accurate structural elucidation and purity assessment are paramount for research and drug development, making a thorough spectroscopic characterization indispensable. This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize bispyrazolone derivatives, complete with experimental protocols and summarized spectral data.

Core Spectroscopic Techniques

A multi-technique approach is essential for the unambiguous characterization of bispyrazolone compounds. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) provides complementary information to confirm the molecular structure, identify functional groups, and determine molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of bispyrazolones by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: Provides information on the number and types of protons in a molecule. Key chemical shifts for bispyrazolone derivatives typically appear in the following regions:

-

Aromatic Protons: Signals for protons on phenyl or other aromatic substituents are generally observed in the downfield region of δ 7.0-9.0 ppm.[2][3]

-

NH Protons: If the pyrazolone ring contains an N-H group, its signal can be broad and appear in a wide range, often downfield (e.g., δ 5.0 ppm or higher).[2]

-

CH Protons: Protons on the pyrazolone ring or linker carbons can vary. For instance, a methine proton (=CH-Ar) may appear around δ 5.1 ppm.[3]

-

Aliphatic Protons: Protons of alkyl groups (e.g., -CH₃) attached to the pyrazolone ring typically resonate in the upfield region, for example, around δ 1.1-2.5 ppm.[3][4]

¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. Characteristic signals include:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the pyrazolone ring is one of the most deshielded, appearing significantly downfield, often above δ 160 ppm.[3][5]

-

Aromatic/Heterocyclic Carbons: Carbons within the pyrazolone and any attached aromatic rings typically resonate between δ 100-160 ppm.[3][5]

-

Aliphatic Carbons: Carbons of alkyl substituents appear in the upfield region of the spectrum, generally between δ 10-40 ppm.[4][5]

| Technique | Functional Group / Atom | Typical Chemical Shift (δ, ppm) | Reference(s) |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 9.0 | [2][3] |

| Methine Proton (=CH-Ar) | ~ 5.1 | [3] | |

| Amine Proton (N-H) | ~ 5.0 - 9.3 | [2][3] | |

| Methyl Protons (-CH₃) | ~ 1.1 - 2.5 | [3][4] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | > 160 | [3][5] |

| Aromatic/Heterocyclic Carbons | 100 - 160 | [3][5] | |

| Aliphatic Carbons (-CH₃) | 10 - 40 | [4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For bispyrazolones, key absorption bands are:

-

C=O Stretch: A strong absorption band characteristic of the pyrazolone ring's carbonyl group is typically observed in the range of 1630-1710 cm⁻¹.[3][6][7]

-

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring usually appears around 1590-1660 cm⁻¹.[3][8]

-

N-H Stretch: For structures with an N-H bond, a stretching band can be found in the 3100-3400 cm⁻¹ region.[9]

-

Aromatic C-H Stretch: These vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3040-3100 cm⁻¹).[3][7]

-

Aliphatic C-H Stretch: These are found just below 3000 cm⁻¹ (e.g., 2920-2960 cm⁻¹).[3][7]

-

Aromatic C=C Stretch: Ring stretching vibrations for aromatic moieties appear in the 1400-1600 cm⁻¹ region.[10]

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference(s) |

| Carbonyl | C=O Stretch | 1630 - 1710 | [3][6][7] |

| Imine | C=N Stretch | 1590 - 1660 | [3][8] |

| Amine | N-H Stretch | 3100 - 3400 | [9] |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | [3][7] |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | [3][7] |

| Aromatic C=C | C=C Ring Stretch | 1400 - 1600 | [10] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems like bispyrazolones. The absorption maxima (λmax) can be influenced by the solvent and the specific substituents on the bispyrazolone core.[11] The spectra typically show strong absorption bands resulting from π-π* transitions within the aromatic and heterocyclic rings.[9] For example, silver nanoparticles coated with a bispyrazolone derivative showed a strong plasmon resonance absorption band with a λmax at 410 nm.[12]

| Technique | Parameter | Typical Range (nm) | Transition Type | Reference(s) |

| UV-Vis | λmax | 240 - 570 | π-π* | [9] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used. The primary piece of data is the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺), which confirms the molecular weight of the synthesized bispyrazolone.[13] Further fragmentation analysis (MS/MS) can help to confirm the structure by identifying characteristic fragment ions.[14]

| Technique | Parameter | Information Provided | Reference(s) |

| MS (ESI) | [M+H]⁺ or [M-H]⁻ | Molecular Weight & Formula | [13][15] |

| MS/MS | Fragment Ions | Structural Fragments | [14][15] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bispyrazolone compounds. Specific parameters should be optimized for the instrument and sample .

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified bispyrazolone sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][16]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), unless the solvent signal is used for referencing.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[16] Standard acquisition parameters are typically used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS or solvent signal.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the solid bispyrazolone sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).[1] Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the bispyrazolone sample in a UV-transparent solvent (e.g., ethanol, methanol (B129727), DMSO) to an appropriate concentration (typically in the micromolar range).[9][17]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Data Acquisition: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.[11]

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[13]

-

Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode over a suitable m/z range.[13]

-

Analysis: Determine the m/z of the molecular ion to confirm the molecular weight of the compound. If high-resolution MS is used, the elemental composition can be determined from the accurate mass.

Visualized Workflows

The following diagrams illustrate the general workflow for characterizing bispyrazolones and the complementary nature of the spectroscopic techniques involved.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of bispyrazolones.

Caption: How different spectroscopic techniques provide complementary data for structure elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. jopir.in [jopir.in]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. library.dphen1.com [library.dphen1.com]

- 16. rsc.org [rsc.org]

- 17. ijprajournal.com [ijprajournal.com]

In Silico Exploration of Bispyrazolone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispyrazolone derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, make them promising candidates for drug development.[1] The core structure, characterized by two pyrazolone (B3327878) rings, provides a versatile scaffold for chemical modifications to enhance potency and selectivity. In silico studies have emerged as an indispensable tool in the rational design and optimization of bispyrazolone-based therapeutic agents.[2] By leveraging computational methods, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives, thereby accelerating the drug discovery pipeline and reducing the reliance on expensive and time-consuming experimental screening.[3][4] This technical guide provides an in-depth overview of the key in silico methodologies employed in the study of bispyrazolone derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Core In Silico Methodologies

The exploration of bispyrazolone derivatives in drug discovery heavily relies on a suite of computational techniques. These methods allow for the prediction of molecular interactions, pharmacokinetic profiles, and quantum mechanical properties, providing a holistic view of a compound's potential as a therapeutic agent.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] This method is crucial for understanding the binding mode of bispyrazolone derivatives to their biological targets and for virtual screening of large compound libraries. The primary goal of molecular docking is to identify the lowest binding energy conformation, which corresponds to the most stable ligand-receptor complex.[6]

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery that assesses the pharmacokinetic and toxicological properties of a compound.[7] In silico ADMET profiling helps to identify potential liabilities of bispyrazolone derivatives, such as poor oral bioavailability or off-target toxicity, allowing for their optimization before significant resources are invested.[8]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[9][10] In the context of drug discovery, DFT calculations provide insights into the electronic properties of bispyrazolone derivatives, such as their reactivity, stability, and molecular orbital energies.[11] This information is valuable for understanding structure-activity relationships and for designing molecules with improved electronic characteristics.[10]

Data Presentation: Biological Activities of Bispyrazolone Derivatives

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected bispyrazolone derivatives from various studies.

Table 1: Anticancer Activity of Bispyrazolone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | MCF-7 (Breast) | 3.16 | [12] |

| 4c | MCF-7 (Breast) | 2.74 | [12] |

| 6a | MCF-7 (Breast) | 0.39 | [12] |

| Compound 1 | A549 (Lung) | 31.6 | [13] |

| Compound 3 | MCF-7 (Breast) | 0.07 | [13] |

| Compound 5 | HepG-2 (Liver) | 2.2 | [13] |

| Compound 4 | A2780 (Ovarian) | 8.57 | [14] |

| Compound 19 | A2780 (Ovarian) | 8.57 | [14] |

| Compound 32 | A2780 (Ovarian) | 8.63 | [14] |

| Compound 4c | HepG2 (Liver) | <25 | [15] |

| Compound 4e | HepG2 (Liver) | <25 | [15] |

| Compound 7a | HepG2 (Liver) | <25 | [15] |

Table 2: Antimicrobial Activity of Bispyrazolone Derivatives

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| PhPzO | Bacillus subtilis | 0.625 | [16] |

| PrPzO | Escherichia coli | 1.25-2.5 | [16] |

| MePzO | Staphylococcus aureus | 1.25-5 | [16] |

| Compound 38 | Aspergillus niger | 0.0125 | [17] |

| Compound 38 | Candida albicans | 0.0500 | [17] |

| O4 | Pseudomonas aeruginosa | 0.129 | [18] |

| O4 | Escherichia coli | 0.016 | [18] |

| O4 | Staphylococcus aureus | 0.032 | [18] |

| O4 | Bacillus subtilis | 0.016 | [18] |

| O4 | Candida albicans | 0.032 | [18] |

| O3 | Aspergillus niger | 0.008 | [18] |

| Compound 9 | Staphylococcus aureus (MDR) | 0.004 | [19] |

| Compound 9 | Enterococcus faecalis | 0.004 | [19] |

| Compound 6 | Staphylococcus aureus | 0.78-1.56 µg/mL | [20] |

| Compound 23 | Staphylococcus aureus | 1.56-6.25 µg/mL | [20] |

| Compound 28 | Staphylococcus aureus (MRSA) | 0.78 µg/mL | [20] |

| Compound 32 | Enterobacter cloacae | 0.48 µg/mL | [20] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Protocol 1: Molecular Docking

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Chimera).

-

Define the binding site by creating a grid box that encompasses the active site of the protein.

-

-

Ligand Preparation:

-

Draw the 2D structure of the bispyrazolone derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose based on the lowest binding energy.

-

Visualize the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

-

Protocol 2: ADMET Prediction

-

Input Molecule:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the bispyrazolone derivative.

-

-

Web Server Selection:

-

Prediction Execution:

-

Parameter Analysis:

-

Absorption: Evaluate parameters such as Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.

-

Distribution: Assess blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict the inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Analyze predictions for renal clearance.

-

Toxicity: Evaluate predictions for AMES toxicity, hERG inhibition, and hepatotoxicity.

-

Protocol 3: Density Functional Theory (DFT) Analysis

-

Molecule Preparation:

-

Generate the 3D coordinates of the bispyrazolone derivative.

-

-

Computational Setup:

-

Choose a DFT software package (e.g., Gaussian, ORCA).

-

Select a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) appropriate for the system.

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

-

Property Calculation:

-

Calculate electronic properties such as:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons.

-

Molecular Electrostatic Potential (MEP): This map shows the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack.[25]

-

Global reactivity descriptors: Calculate parameters like electronegativity, hardness, and softness to assess the molecule's reactivity.

-

-

-

Analysis:

-

Analyze the calculated properties to understand the electronic nature of the bispyrazolone derivative and its potential for interaction with biological targets.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical in silico drug discovery workflow and a key signaling pathway targeted by bispyrazolone derivatives.

Caption: A generalized workflow for the in silico discovery of bispyrazolone derivatives.

Caption: The EGFR signaling pathway, a common target for bispyrazolone anticancer agents.[26][27][28][29][30]

References

- 1. Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eu-opensci.org [eu-opensci.org]

- 3. academicjournals.org [academicjournals.org]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 7. ADMET Prediction | Rowan [rowansci.com]

- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 10. dockdynamics.com [dockdynamics.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 17. mdpi.com [mdpi.com]

- 18. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. academic.oup.com [academic.oup.com]

- 23. tamarind.bio [tamarind.bio]

- 24. ADMET-AI [admet.ai.greenstonebio.com]

- 25. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

Bispyrazolon als Vorstufe in der organischen Synthese: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung